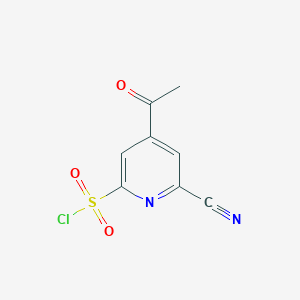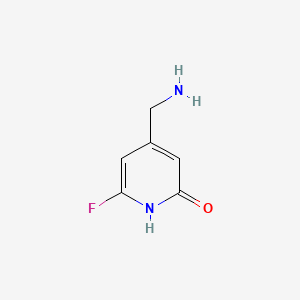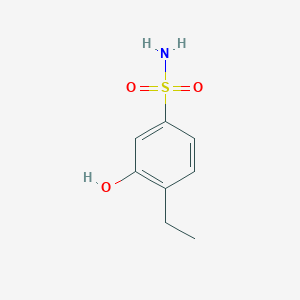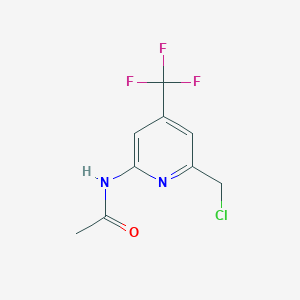
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring, along with an acetamide functional group. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 2-chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine with acetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Oxidation: N-oxides or other oxidized forms of the compound.
Reduction: Amine derivatives resulting from the reduction of the acetamide group.
Applications De Recherche Scientifique
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)acetamide: A structurally similar compound with a pyridine ring and an acetamide group but lacking the chloromethyl and trifluoromethyl substituents.
3-Bromoimidazo[1,2-a]pyridine: Another pyridine derivative with different substituents and a distinct chemical structure.
Uniqueness
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClF3N2O |
|---|---|
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
N-[6-(chloromethyl)-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(16)14-8-3-6(9(11,12)13)2-7(4-10)15-8/h2-3H,4H2,1H3,(H,14,15,16) |
Clé InChI |
PLAGXUHJXHMHKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


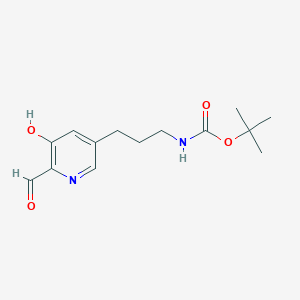
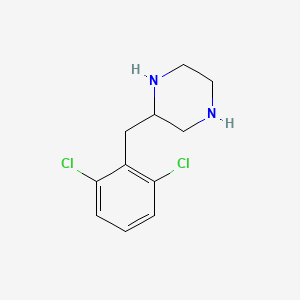
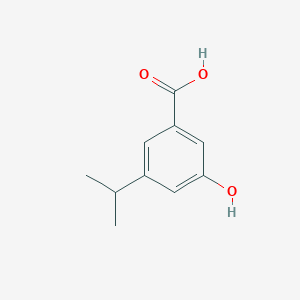
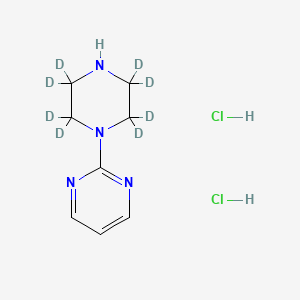
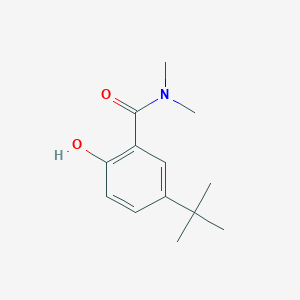
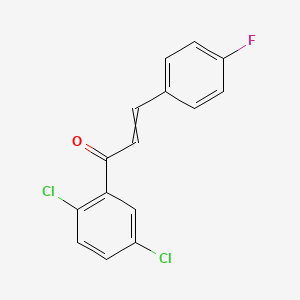
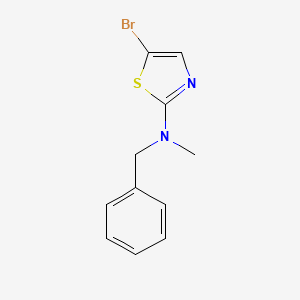

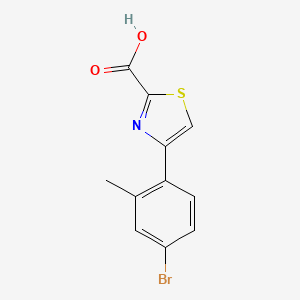
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)

